molecular formula C5H7BrN2 B2626536 5-Bromo-1,4-dimethyl-1H-pyrazole CAS No. 1393583-34-0

5-Bromo-1,4-dimethyl-1H-pyrazole

Cat. No.: B2626536
CAS No.: 1393583-34-0
M. Wt: 175.029
InChI Key: UKCYRDDMLBDMPK-UHFFFAOYSA-N
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Description

5-Bromo-1,4-dimethyl-1H-pyrazole (CAS 1393583-34-0) is a brominated derivative of a dimethylpyrazole, offered as a high-purity chemical building block for research and development applications. The compound has a molecular formula of C 5 H 7 BrN 2 and a molecular weight of 175.03 g/mol . Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of pharmacological activities . The presence of a bromine atom on the pyrazole core provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, facilitating the creation of diverse compound libraries for biological screening . This bromo-substituted pyrazole serves as a versatile synthon in organic synthesis, particularly in the development of novel heterocyclic compounds. Researchers utilize such intermediates to create molecules with potential antibacterial, antifungal, anti-inflammatory, anticancer, and antidepressant properties . The specific 1,4-dimethyl substitution pattern can influence the compound's regiochemistry in subsequent reactions, making it a valuable reagent for studying structure-activity relationships. As with all products of this nature, this compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,4-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-4-3-7-8(2)5(4)6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCYRDDMLBDMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393583-34-0
Record name 5-bromo-1,4-dimethyl-1H-pyrazole
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Chemical Reactivity and Derivatization of 5 Bromo 1,4 Dimethyl 1h Pyrazole

Electrophilic Aromatic Substitution Patterns on Pyrazole (B372694) Ring Systems

In unsubstituted or N-substituted pyrazoles, electrophilic attack predominantly occurs at the C4 position. rrbdavc.orgpharmaguideline.comnih.gov The combined electron-withdrawing effect of the two ring nitrogen atoms reduces the electron density at the C3 and C5 positions, rendering the C4 position the most nucleophilic and thus the most favorable site for electrophilic substitution. imperial.ac.ukpharmaguideline.com This selectivity is observed in a variety of common electrophilic substitution reactions. scribd.com

ReactionReagentsElectrophilePrimary Position of AttackProduct Example (on Pyrazole)
Nitration HNO₃ + H₂SO₄NO₂⁺C44-Nitropyrazole scribd.com
Sulfonation Fuming H₂SO₄SO₃C4Pyrazole-4-sulfonic acid scribd.com
Vilsmeier-Haack Formylation POCl₃ + DMFCl-CH=NMe₂⁺C4Pyrazole-4-carbaldehyde scribd.com
Azo Coupling Ar-N₂⁺Cl⁻Ar-N₂⁺C44-Arylazopyrazole scribd.com

This table presents typical electrophilic substitution reactions on a parent pyrazole ring, illustrating the strong preference for substitution at the C4 position.

Electrophilic attack at C3 or C5 would generate a highly unstable intermediate with a positive charge on an azomethine nitrogen atom, which is energetically unfavorable. rrbdavc.org In contrast, attack at C4 proceeds via a more stable arenium ion intermediate, explaining the observed regioselectivity. rrbdavc.org

In the case of 5-Bromo-1,4-dimethyl-1H-pyrazole, the typical C4 position for electrophilic attack is already occupied by a methyl group. This leaves the C3 position as the only available site for substitution. The reactivity of this position is modulated by the electronic effects of the three substituents:

N1-Methyl Group: This group is electron-donating through induction and hyperconjugation, activating the ring towards electrophilic attack. It directs incoming electrophiles to the ortho (C5) and para (C3) positions.

C4-Methyl Group: As an electron-donating group, it also activates the ring and directs electrophiles to its ortho positions (C3 and C5).

C5-Bromo Group: Like other halogens, bromine is an electron-withdrawing group via induction, which deactivates the ring. However, it is also an ortho, para-director due to resonance effects.

Nucleophilic Substitution Reactions involving this compound

The electron-deficient nature of the carbons adjacent to the ring nitrogens (C3 and C5) makes them susceptible to nucleophilic attack. nih.gov This allows for substitution reactions, particularly when a good leaving group is present at one of these positions.

The bromine atom at the C5 position of this compound serves as a potential leaving group for nucleophilic aromatic substitution (SNAr). In SNAr reactions, a potent nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. The success of such a reaction depends on the nucleophilicity of the attacking species, the stability of the leaving group, and the electronic stabilization of the intermediate Meisenheimer complex. While the electron-donating methyl groups at N1 and C4 may slightly reduce the electrophilicity of the C5 carbon compared to a pyrazole with electron-withdrawing groups, the inherent electron deficiency at C5 makes SNAr a viable pathway for functionalization. Strong nucleophiles can displace the bromide to form new C-O, C-N, or C-S bonds.

Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic substitution where a hydrogen atom, rather than a conventional leaving group, is replaced on an electron-deficient aromatic ring. wikipedia.orgorganic-chemistry.org The reaction involves a carbanion that possesses its own leaving group at the nucleophilic carbon. organic-chemistry.orgnih.gov The mechanism proceeds through the addition of the nucleophile to form an anionic σ-adduct, followed by a base-induced β-elimination of the leaving group from the carbanion to restore aromaticity. nih.gov

For this compound, the only available carbon-hydrogen bond is at the C3 position. Therefore, any potential VNS reaction would occur at this site. While VNS is most common for highly electron-deficient systems like nitroarenes, it has been successfully applied to various electrophilic heterocycles. organic-chemistry.org The application of VNS to this specific pyrazole would require a strong base and a suitable carbanion (e.g., chloromethyl phenyl sulfone). The reaction would introduce a new substituent at the C3 position, leaving the C5-bromo group intact and available for subsequent transformations.

Cross-Coupling Reactions for C-C Bond Formation

The presence of a halogen atom on an aromatic ring provides a powerful handle for transition-metal-catalyzed cross-coupling reactions, which are among the most versatile methods for forming carbon-carbon bonds. researchgate.net The bromine atom at the C5 position makes this compound an excellent substrate for such transformations, particularly those catalyzed by palladium. researchgate.net These reactions allow for the direct coupling of the pyrazole core with a wide array of carbon-based fragments.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting BondProduct Structure Example
Suzuki-Miyaura Aryl/Alkyl Boronic Acid (R-B(OH)₂)Pd(PPh₃)₄ + BasePyrazole-C₅-Aryl/Alkyl5-Aryl-1,4-dimethyl-1H-pyrazole
Sonogashira Terminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂ + CuI + BasePyrazole-C₅-C≡C-R5-Alkynyl-1,4-dimethyl-1H-pyrazole
Heck Alkene (CH₂=CHR)Pd(OAc)₂ + Ligand + BasePyrazole-C₅-CH=CHR5-Alkenyl-1,4-dimethyl-1H-pyrazole
Stille Organostannane (R-SnBu₃)Pd(PPh₃)₄Pyrazole-C₅-R5-Alkyl/Aryl-1,4-dimethyl-1H-pyrazole
Negishi Organozinc (R-ZnCl)Pd(PPh₃)₄Pyrazole-C₅-R5-Alkyl/Aryl-1,4-dimethyl-1H-pyrazole

This table illustrates the versatility of this compound as a substrate in various palladium-catalyzed cross-coupling reactions for C-C bond formation.

These cross-coupling methods offer a modular and efficient approach to synthesizing a diverse library of 5-substituted pyrazole derivatives from a common brominated precursor, enabling the systematic modification of the molecule for various applications.

Suzuki-Miyaura Coupling with Brominated Pyrazoles

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction is highly effective for coupling aryl or vinyl halides with organoboron compounds, such as boronic acids or their esters. For brominated pyrazoles like this compound, the bromine atom at the C5 position is an excellent electrophilic partner for this transformation.

The reaction facilitates the creation of a C-C bond between the pyrazole C5 carbon and a carbon atom from the boronic acid coupling partner. This method is noted for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.govlibretexts.org The general catalytic cycle involves three main steps: oxidative addition of the bromopyrazole to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

While specific studies on this compound are not extensively detailed in the literature, the reactivity of 3- and 4-bromopyrazoles has been well-established. nih.gov These reactions typically require a palladium catalyst, a phosphine ligand, and a base in a suitable solvent mixture. Microwave-assisted protocols have also been developed to significantly shorten reaction times. nih.govlmaleidykla.ltrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles

Catalyst / Ligand Base Solvent Temperature (°C) Time (h) Reference
Pd(PPh₃)₄ Cs₂CO₃ Ethanol 100 (Microwave) 0.5 - 0.7 lmaleidykla.lt
XPhosPdG2 / XPhos K₂CO₃ Ethanol / H₂O 135 (Microwave) 0.7 nih.gov

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the C5-bromo substituent on this compound enables its participation in a variety of other palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of diverse functionalities, including carbon, nitrogen, and other heteroatom-based groups.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the pyrazole ring and an amine. It is a powerful tool for synthesizing N-aryl and N-heteroaryl derivatives. Studies on unprotected bromoimidazoles and bromopyrazoles have shown this transformation to be highly efficient using specialized palladium precatalysts and bulky biarylphosphine ligands under mild conditions. nih.govnih.govsemanticscholar.org The reaction typically employs a strong base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS). semanticscholar.orgumich.edu

Sonogashira Coupling: This reaction couples the bromopyrazole with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an alkynylpyrazole derivative. scirp.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orgwikipedia.org Modern copper-free protocols have also been developed to avoid the issue of alkyne homocoupling. nih.gov

Stille Coupling: The Stille reaction involves the coupling of the bromopyrazole with an organotin compound (organostannane). organic-chemistry.orglibretexts.org This method is highly versatile due to the air and moisture stability of many organostannane reagents and their tolerance for a wide array of functional groups. wikipedia.orgnrochemistry.com A significant drawback is the toxicity of the tin compounds. organic-chemistry.orgwikipedia.org

Heck Reaction: This reaction forms a C-C bond by coupling the bromopyrazole with an alkene. organic-chemistry.org The Heck reaction is particularly useful for synthesizing substituted alkenes with high stereoselectivity. While broadly applicable, its use with five-membered heteroarenes can sometimes be accomplished via direct C-H activation rather than starting from a halide. mdpi.com

Table 2: Overview of Palladium-Catalyzed Reactions for this compound

Reaction Name Coupling Partner Bond Formed Typical Catalyst System
Suzuki-Miyaura Organoboron Reagent C-C Pd(0) / Phosphine Ligand
Buchwald-Hartwig Amine C-N Pd(0) / Phosphine Ligand
Sonogashira Terminal Alkyne C-C (sp²-sp) Pd(0) / Cu(I)
Stille Organostannane C-C Pd(0) / Phosphine Ligand

Further Functionalization at Nitrogen and Carbon Positions

Reactions at N1-Methyl Group

The N1-methyl group of this compound is generally considered to be chemically robust. However, under specific conditions, its protons can be abstracted to form a carbanion, which can then react with electrophiles. This process, known as lateral lithiation, allows for the functionalization of the methyl group.

Studies on 1-methylpyrazole and related 1-methyl-3,5-disubstituted pyrazoles have shown that treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), can lead to deprotonation of the N1-methyl group. cdnsciencepub.comresearchgate.net The regioselectivity of this lithiation can be dependent on reaction conditions. Under kinetically controlled conditions (e.g., short reaction times at low temperatures), functionalization at the methyl group is favored. In contrast, under thermodynamically controlled conditions, deprotonation may occur at the C5 position of the pyrazole ring if it is not substituted. nih.gov

Once the lithiated intermediate is formed, it can be quenched with various electrophiles to introduce new functional groups. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup would yield 2-(5-bromo-4-methyl-1H-pyrazol-1-yl)acetic acid. cdnsciencepub.com

Reactions at C4-Methyl Group

Direct functionalization of the C4-methyl group in this compound is significantly more challenging and less commonly reported than reactions at other positions. The protons of the C4-methyl group are less acidic than those of the N1-methyl group, meaning that basic conditions would preferentially lead to reaction at the N1-methyl position. researchgate.netnih.gov

Furthermore, the presence of the bromine atom at C5 provides a highly reactive site for metal-catalyzed cross-coupling reactions, which are typically more facile and selective than C-H activation of a methyl group. While methods exist for the functionalization of methyl groups on aromatic rings, such as radical halogenation or direct C-H activation, their application to this specific substrate would likely be complicated by competing reactions at more reactive sites. For instance, electrophilic halogenation on pyrazole rings typically occurs at the C4 position if it is unsubstituted, rather than on an existing methyl group. researchgate.net

Ring-Opening and Degradation Pathways

Although the pyrazole ring is aromatic and generally stable, it can undergo ring-opening or degradation under specific, often harsh, conditions. The stability of the ring is influenced by the substituents and the reaction environment.

One potential pathway for ring-opening involves the use of a strong base. Deprotonation can occur at a ring carbon (typically C3 or C5), which can initiate a cascade leading to cleavage of the ring structure. pharmaguideline.comchemicalbook.com The presence of multiple nitrogen atoms in the ring can activate it towards such transformations.

Highly reactive intermediates can also induce ring-opening. For example, the formation of a pyrazole nitrene intermediate has been shown to trigger a ring-opening and recyclization cascade. mdpi.com Other studies have demonstrated unexpected ring-opening of pyrazoline precursors when reacted with activated alkynes. rsc.org

Thermal degradation is another pathway for the breakdown of the molecule. Studies on substituted 3,5-dimethyl pyrazole derivatives have been conducted to determine their thermal stability. researchgate.net The decomposition of heterocyclic compounds can be a complex, multi-stage process, with the initial decomposition temperature depending on the specific substituents and the atmosphere (inert vs. oxidizing). mdpi.com For some related nitrogen-rich heterocycles, thermal decomposition can occur at relatively low temperatures. energetic-materials.org.cn

Spectroscopic and Structural Characterization Methodologies for 5 Bromo 1,4 Dimethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Bromo-1,4-dimethyl-1H-pyrazole, providing detailed information about the hydrogen and carbon framework.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of this compound is anticipated to exhibit three distinct signals corresponding to the three types of non-equivalent protons in the molecule.

N-CH₃ (N-methyl group): A singlet is expected for the protons of the methyl group attached to the nitrogen atom at position 1 of the pyrazole (B372694) ring. Based on data from similar N-methylated pyrazoles, this signal would likely appear in the range of δ 3.7-4.0 ppm.

C-CH₃ (C-methyl group): The protons of the methyl group at position 4 are also expected to produce a singlet, as there are no adjacent protons to cause splitting. This signal is anticipated to be in a more upfield region, typically around δ 2.0-2.5 ppm.

C₃-H (Pyrazole ring proton): The single proton attached to the carbon at position 3 of the pyrazole ring will give rise to a singlet. Its chemical shift is expected in the aromatic region, likely between δ 7.2 and 7.6 ppm, influenced by the electronic environment of the heterocyclic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
N-CH₃3.7 - 4.0Singlet
C-CH₃2.0 - 2.5Singlet
C₃-H7.2 - 7.6Singlet

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected, one for each unique carbon atom.

N-CH₃ and C-CH₃ (Methyl carbons): The two methyl carbons will appear as separate signals in the upfield region of the spectrum. The N-methyl carbon is typically found around δ 35-40 ppm, while the C-methyl carbon is expected at a lower chemical shift, around δ 10-15 ppm.

C₃, C₄, and C₅ (Pyrazole ring carbons): The three carbon atoms of the pyrazole ring will have distinct chemical shifts. The carbon bearing the bromine atom (C₅) is expected to be significantly downfield due to the deshielding effect of the halogen, likely in the region of δ 140-145 ppm. The substituted C₄ carbon would appear around δ 110-115 ppm, and the C₃ carbon is anticipated in the range of δ 135-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
N-CH₃35 - 40
C-CH₃10 - 15
C₃135 - 140
C₄110 - 115
C₅140 - 145

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

2D NMR: Two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments of the methyl and C₃-H/C₃ signals. An HMBC experiment would show correlations between protons and carbons over two to three bonds, providing crucial connectivity information. For instance, correlations between the N-CH₃ protons and the C₅ and C₃ carbons would confirm the position of the N-methyl group. Similarly, correlations from the C-CH₃ protons to C₃, C₄, and C₅ would establish the position of this methyl group.

Solid-State NMR: While less common for routine characterization, solid-state NMR could provide information about the molecular structure and packing in the crystalline state, revealing details about intermolecular interactions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular mass of polar compounds like this compound. In the positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. Given the presence of bromine, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the [M+H]⁺ peak will appear as a pair of signals of nearly equal intensity, separated by 2 m/z units. For C₅H₇BrN₂, the expected m/z values would be approximately 174.9865 for the ion containing ⁷⁹Br and 176.9845 for the ion with ⁸¹Br. uni.lu Predicted collision cross-section data for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, can further aid in its identification. uni.lu

Table 3: Predicted ESI-MS Data for this compound

AdductPredicted m/z (⁷⁹Br)Predicted m/z (⁸¹Br)
[M+H]⁺174.9865176.9845
[M+Na]⁺196.9685198.9664

Under higher energy conditions, fragmentation of the molecular ion may occur. Common fragmentation pathways for pyrazoles include the loss of the substituents and cleavage of the pyrazole ring. For this compound, potential fragmentation could involve the loss of a methyl radical (CH₃) or the bromine atom (Br).

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

C-H Vibrations: The spectrum is expected to show C-H stretching vibrations from the methyl groups and the pyrazole ring in the region of 2900-3100 cm⁻¹. C-H bending vibrations for the methyl groups would be observed around 1375-1450 cm⁻¹.

C=C and C=N Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyrazole ring are expected to appear in the 1400-1600 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibrations are typically found in the 1250-1350 cm⁻¹ range.

C-Br Vibration: A characteristic absorption for the C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ region.

While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, the C=C and C=N stretching vibrations of the pyrazole ring are often strong in the Raman spectrum. The combination of both IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

For example, the crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole reveals key geometric parameters of the pyrazole ring and its substituents researchgate.net. Similarly, the structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide (B87167) monosolvate provides data on how a brominated pyrazole core interacts with solvent molecules bg.ac.rs.

A representative table of crystallographic data for a related brominated pyrazole is shown below.

ParameterValueReference
Compound3-(4-bromophenyl)-5-methyl-1H-pyrazole researchgate.net
FormulaC₁₀H₉BrN₂ researchgate.net
Crystal SystemOrthorhombic researchgate.net
Space GroupP2₁2₁2₁ researchgate.net
a (Å)5.9070(3) researchgate.net
b (Å)9.2731(7) researchgate.net
c (Å)17.5641(14) researchgate.net
V (ų)962.09(12) researchgate.net
Z4 researchgate.net
Temperature (K)293(2) researchgate.net

The way molecules arrange themselves in a crystal lattice is governed by intermolecular forces. In brominated pyrazole structures, a variety of non-covalent interactions, such as hydrogen bonds and halogen bonds, dictate the crystal packing.

In pyrazole derivatives containing an N-H group, N-H···N hydrogen bonds are a prevalent feature, often leading to the formation of chains or other supramolecular assemblies researchgate.net. For N-methylated pyrazoles like this compound, classical hydrogen bonding is absent, but weak C-H···N or C-H···π interactions can play a significant role in the crystal packing iucr.org. Furthermore, the bromine atom can participate in halogen bonding (C-Br···N or C-Br···O), which is an important interaction in crystal engineering. Stacking interactions between pyrazole rings, with distances between centroids around 3.5 to 3.9 Å, have also been observed bg.ac.rs.

Thermal Analysis Techniques (e.g., TGA-DSC) for Stability Assessment

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase behavior of a compound. TGA measures the change in mass as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow to or from a sample as it is heated or cooled, revealing melting points, phase transitions, and decomposition enthalpies.

For a related pyrrole-pyrazole derivative, TGA-DSC studies have been conducted to assess its stability iucr.org. Such an analysis for this compound would provide its melting point and decomposition temperature, offering insights into its thermal robustness. Generally, the stability is influenced by the strength of the intermolecular interactions within the crystal lattice.

Computational and Theoretical Investigations of 5 Bromo 1,4 Dimethyl 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of pyrazole (B372694) derivatives. eurasianjournals.commalayajournal.org These calculations provide a foundational understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.

Molecular Orbital Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. malayajournal.org

A smaller HOMO-LUMO gap generally implies higher reactivity. malayajournal.org For instance, in a study of pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, the energy gap (ΔE) was used to compare the stability of different molecules, with a larger gap indicating greater stability. malayajournal.org

Table 1: Representative Frontier Orbital Energies for Substituted Pyrazoles (Illustrative) Note: This table is illustrative and based on general principles of substituted pyrazoles. Specific values for 5-Bromo-1,4-dimethyl-1H-pyrazole require dedicated DFT calculations.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Pyrazole (unsubstituted)~ -6.5~ -0.5~ 6.0
1,4-Dimethyl-1H-pyrazole~ -6.2~ -0.3~ 5.9
This compound~ -6.4~ -0.8~ 5.6

Electron Density Distribution and Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MESP) maps are invaluable for visualizing the electron density distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netrsc.org These maps show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

Conformation and Tautomerism Studies

The three-dimensional structure and potential isomeric forms of a molecule are fundamental to its properties and interactions.

For this compound, the pyrazole ring itself is planar and aromatic. The primary conformational flexibility would involve the rotation of the methyl groups attached to the N1 and C4 positions. Theoretical calculations can determine the energy barriers for these rotations, although they are generally low. Studies on related dimethyl-substituted pyrazoles and other heterocyclic systems show that computational methods can accurately predict the preferred orientation of such substituents. nih.govnih.gov

Tautomerism, the migration of a proton, is a key feature of many pyrazole compounds. nih.govbeilstein-journals.org However, in this compound, the nitrogen at the N1 position is substituted with a methyl group. This "fixed" substitution prevents the common annular prototropic tautomerism where a proton shuttles between the two nitrogen atoms. nih.govnih.gov Therefore, this specific compound exists as a single tautomer, simplifying its structural analysis. Any computational study would confirm the higher energy and instability of any hypothetical tautomeric forms. researchgate.net

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. rsc.orgrsc.org For a molecule like this compound, a common and synthetically important reaction is palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction), which would occur at the C-Br bond. acs.org

Theoretical studies can model this catalytic cycle in detail:

Oxidative Addition: The initial step where the palladium(0) catalyst inserts into the C-Br bond. Calculations can determine the activation energy for this step.

Transmetalation: The transfer of an organic group from another reagent (like an organoboron compound in a Suzuki reaction) to the palladium center.

Reductive Elimination: The final step where the new C-C bond is formed, and the palladium(0) catalyst is regenerated.

By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. montclair.edu This analysis helps in understanding the reaction's feasibility, kinetics, and the factors controlling its regioselectivity and efficiency.

Molecular Dynamics Simulations (if applicable for derivatives/interactions)

While molecular dynamics (MD) simulations might not be extensively applied to study the isolated this compound molecule itself, they are crucial for understanding its behavior in a condensed phase (like a solvent) or its interaction with larger biological molecules if it were part of a more complex derivative. eurasianjournals.comeurasianjournals.com

For instance, if a derivative of this pyrazole were designed as a potential drug candidate to inhibit a specific enzyme, MD simulations could be employed to:

Study Binding Stability: After docking the molecule into the enzyme's active site, MD simulations can track the dynamic stability of the ligand-protein complex over time. nih.govresearchgate.net

Analyze Conformational Changes: Simulations can reveal how the pyrazole derivative and the protein adapt their conformations upon binding.

Calculate Binding Free Energy: Methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the strength of the interaction between the pyrazole derivative and its biological target. nih.gov

These simulations provide a dynamic picture that complements the static view from docking or quantum calculations, offering deeper insights into the molecular recognition process. eurasianjournals.comresearchgate.net

Structure-Activity Relationship (SAR) Modeling for Pyrazole Scaffolds

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used extensively in drug discovery to understand how the chemical structure of a compound relates to its biological activity. nih.govresearchgate.net The pyrazole scaffold is a common feature in many biologically active compounds, including inhibitors of kinases and other enzymes. nih.govnih.gov

For the pyrazole scaffold, SAR studies typically involve:

Building a Dataset: A series of related pyrazole derivatives with known biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each molecule in the series.

Model Generation: Statistical methods are used to build a mathematical model that correlates the descriptors with the observed biological activity. researchgate.net

In the context of this compound, SAR models built on similar pyrazole-based inhibitors could predict its potential activity. The model would highlight the importance of the substituents at each position of the pyrazole ring. nih.govmdpi.com For example, a QSAR model might reveal that an electronegative atom like bromine at position 5 is favorable for activity, while the methyl groups at positions 1 and 4 contribute to steric and hydrophobic interactions. researchgate.net This information is invaluable for guiding the design of new, more potent analogues. nih.gov

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of medicinal chemistry, it is a powerful tool for understanding how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein or enzyme. nih.gov

The process involves the generation of various conformations of the ligand and placing them within the binding pocket of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable interactions. These interactions often include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

A typical molecular docking study would reveal key amino acid residues in the protein's active site that form crucial interactions with the pyrazole ligand. For this compound, the bromine atom could participate in halogen bonding, while the methyl groups and the pyrazole ring itself could engage in hydrophobic and van der Waals interactions. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors.

Table 2: Representative Data from a Hypothetical Molecular Docking Study of a Pyrazole Derivative

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Hydrogen Bond, Hydrophobic
c-Jun N-terminal kinase (JNK)-7.9Met111, Gln117, Lys55Hydrogen Bond, Pi-Alkyl
Epidermal Growth Factor Receptor (EGFR)-9.2Leu718, Val726, Ala743Hydrophobic, van der Waals

This table presents hypothetical data representative of molecular docking studies on pyrazole derivatives against various protein targets. The values and interactions are illustrative and not specific to this compound.

These computational predictions are invaluable for rational drug design, allowing for the modification of the ligand's structure to enhance its binding affinity and selectivity for the target protein. For instance, based on docking results, a chemist might decide to introduce a specific functional group to form an additional hydrogen bond with a key amino acid, thereby improving the compound's potency.

Advanced Applications and Research Potential of 5 Bromo 1,4 Dimethyl 1h Pyrazole

Role as a Chemical Synthon in Organic Synthesis

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. 5-Bromo-1,4-dimethyl-1H-pyrazole serves as a valuable synthon due to the reactivity of its carbon-bromine bond, which allows for a variety of chemical transformations.

Building Block for Complex Heterocyclic Systems

The pyrazole (B372694) nucleus is a common feature in many biologically active compounds. nih.govnih.govresearchgate.net this compound provides a readily functionalizable platform for the construction of more complex heterocyclic systems. The bromine atom can be displaced or participate in cross-coupling reactions, enabling the introduction of various substituents and the fusion of other rings onto the pyrazole core. For instance, the bromine atom can be substituted through nucleophilic substitution reactions or utilized in palladium-catalyzed coupling reactions like Suzuki or Heck couplings to form carbon-carbon or carbon-heteroatom bonds. This versatility allows for the synthesis of a wide array of novel heterocyclic structures with potential applications in materials science and medicinal chemistry.

Intermediate in Multi-step Synthesis Schemes

In multi-step synthetic sequences, this compound can act as a key intermediate. Its stability under various reaction conditions, coupled with the site-selective reactivity of the bromine atom, makes it an ideal precursor for introducing the 1,4-dimethyl-pyrazole moiety into a larger target molecule. afinitica.com For example, a synthetic route might involve the initial preparation of this compound, followed by a series of reactions to build the remainder of the molecule onto this core structure. This stepwise approach allows for precise control over the final product's architecture. afinitica.com

Contributions to Medicinal Chemistry Research as a Privileged Scaffold

A "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, often with high affinity. The pyrazole ring is widely recognized as a privileged scaffold in medicinal chemistry, and this compound serves as a key starting material for the synthesis of various biologically active compounds. nih.govresearchgate.netmdpi.comufrj.brresearchgate.net

Design and Synthesis of Pyrazole-Based Scaffolds for Target Interaction Studies

The 1,4-dimethyl-pyrazole unit is a feature found in a number of compounds designed to interact with specific biological targets. nih.govacs.org The bromine atom on this compound provides a convenient handle for medicinal chemists to systematically modify the structure and explore structure-activity relationships (SAR). By synthesizing a library of derivatives with different substituents at the 5-position, researchers can probe the binding pocket of a target protein and optimize the compound's affinity and selectivity. nih.govmdpi.com This approach is crucial in the early stages of drug discovery for identifying potent and selective lead compounds.

Exploration in the Development of Enzyme and Receptor Modulators

The pyrazole scaffold is present in numerous drugs that modulate the activity of enzymes and receptors. nih.govnih.govacs.org For example, pyrazole-containing compounds have been investigated as inhibitors of kinases, a class of enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer. mdpi.com The ability to easily modify the 5-position of the pyrazole ring through the bromo-substituent allows for the fine-tuning of inhibitory activity and selectivity against specific kinases or other enzyme and receptor targets. acs.org

Applications in Agrochemical Development

The pyrazole ring system is also a prominent feature in many commercially successful agrochemicals, including herbicides, fungicides, and insecticides. nih.govchemimpex.comscirp.org The biological activity of these compounds is often dependent on the specific substitution pattern on the pyrazole ring. This compound can serve as a valuable intermediate in the synthesis of novel agrochemicals. The bromine atom can be a key reactive site for introducing functionalities that enhance the pesticidal activity or improve the compound's environmental profile. chemimpex.com Research in this area focuses on developing new pyrazole-based agrochemicals that are more effective, have a broader spectrum of activity, and are safer for the environment. nih.gov

Design of Herbicidal Agents

The pyrazole scaffold is a key component in several commercial herbicides. Research in this area often focuses on the synthesis of pyrazole derivatives that can inhibit essential plant enzymes. For instance, certain pyrazolone (B3327878) derivatives, which share the core heterocyclic ring system, have been patented for their herbicidal properties google.com.

A common strategy involves the synthesis of pyrazole intermediates that are later elaborated into the final herbicidal product. A patented method for preparing 1-methyl-5-hydroxypyrazole highlights its role as a crucial intermediate for pyrazole-based herbicides google.com. The process involves the cyclization of specific precursors with methylhydrazine, followed by hydrolysis and decarboxylation to yield the target pyrazole structure google.com. This demonstrates the industrial relevance of methylated pyrazoles in creating effective herbicidal agents. Although this compound is not explicitly named in these patents, its structure is analogous to the intermediates and active compounds that have shown promise, suggesting its potential as a synthon in the development of new herbicidal molecules.

Table 1: Examples of Structurally Related Pyrazole Compounds in Herbicide Research

Compound NameApplication/SignificanceReference
1,3-dimethyl-4-(2-chlorobenzoyl)-5-hydroxypyrazoleSynthesis disclosed in the context of herbicidal pyrazolone derivatives. google.com
1,3-dimethyl-4-(4-nitrobenzoyl)-5-hydroxypyrazoleSynthesis disclosed in the context of herbicidal pyrazolone derivatives. google.com
1-methyl-5-hydroxypyrazoleAn intermediate in the preparation of pyrazole herbicides. google.com

Development of Fungicidal Compounds

Pyrazole derivatives are a well-established class of fungicides, with many commercial products containing this heterocyclic core. The mode of action often involves the inhibition of fungal respiration or other vital metabolic processes. The structural features of this compound—a substituted, electron-rich aromatic system—make it a candidate for inclusion in fungicidal discovery programs.

Table 2: Example of a Fungicidal Compound Containing a Dimethyl-Pyrazole Moiety

Compound NameFindingReference
1-(4-Bromo-phen-yl)-2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)meth-yl]-4-phenyl-4H-1,2,4-triazol-3-ylsulfan-yl}ethanoneIdentified as a potent new fungicide. nih.gov

Utility in Materials Science and Engineering

The unique electronic and structural properties of pyrazole-containing molecules make them attractive building blocks for advanced materials. Their ability to participate in hydrogen bonding, form stable coordination complexes, and act as rigid linkers is valuable in creating materials with specific functions.

Incorporation into Functional Polymers

While direct polymerization of this compound is not a common application, its derivatives can be incorporated into polymer backbones or side chains to impart desired properties. Pyrazole units can introduce thermal stability, specific optical properties (such as fluorescence), and metal-coordinating capabilities into a polymer matrix. The bromine atom on the pyrazole ring can be a key functional group, allowing for post-polymerization modification or for the molecule to be integrated into a polymer via cross-coupling reactions. This enables the creation of functional polymers where the pyrazole moiety can influence the material's refractive index, conductivity, or its ability to sense the presence of metal ions.

Development of Advanced Materials with Tailored Properties

The development of advanced materials often relies on molecules that can self-assemble into ordered structures. Pyrazole derivatives are of interest in materials science for their potential application in nonlinear optics (NLO) and as components of electroluminescent materials nih.gov. The electronic characteristics of the pyrazole ring, which can be tuned by substituents like the bromo and methyl groups in this compound, are crucial for these applications nih.gov. The ability of pyrazoles to form predictable intermolecular interactions, such as hydrogen bonds and π–π stacking, allows for the design of crystalline materials and metal-organic frameworks (MOFs) with tailored porosity, catalytic activity, or photophysical properties nih.govnih.gov.

Ligand Design in Inorganic and Organometallic Chemistry

Pyrazole and its derivatives are among the most widely used N-donor ligands in coordination chemistry. Their ability to form stable complexes with a vast array of metal ions has led to their use in catalysis, bioinorganic chemistry, and the synthesis of magnetic materials.

Formation of Metal Complexes with Pyrazole Ligands

Pyrazoles are excellent ligands due to the presence of two adjacent nitrogen atoms: a pyridinic (sp²-hybridized) nitrogen that is a good electron-pair donor and a pyrrolic (sp²-hybridized) nitrogen that can be deprotonated to form an anionic pyrazolate ligand. This versatility allows pyrazoles to act as monodentate, bridging bidentate, or polydentate chelating ligands.

The compound this compound possesses a donor nitrogen atom at the 2-position, making it capable of coordinating to a metal center as a neutral, monodentate ligand. The presence of methyl groups and a bromine atom modifies the electronic properties and steric profile of the ligand, which in turn influences the structure, stability, and reactivity of the resulting metal complex. While specific studies detailing the coordination complexes of this compound are not prevalent in the literature, the general principles of pyrazole coordination chemistry are well-established nih.govnih.gov. Research on related acyl-pyrazolone ligands shows their ability to form structurally diverse coordination complexes with main group metals, transition metals, and lanthanides, sometimes resulting in polymeric structures nih.gov.

Table 3: Examples of Metal Complexes with Pyrazole-Type Ligands

Ligand TypeMetal Ion(s)Resulting Complex TypeSignificanceReference
N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1)Cd(II), Cu(II)Mononuclear complexes: [Cd(L1)₂Cl₂], Cu(L1)₂(C₂H₅OH)₂₂Demonstrates the formation of stable complexes with pyrazole-acetamide ligands. nih.gov
Acyl-pyrazoloneNa(I), Lanthanides (Ln)Heterobimetallic coordination polymersHighlights the ability of pyrazolone ligands to bridge different metal centers. nih.gov
Acyl-pyrazoloneMain group, transition metals, actinidesOctahedral, pentagonal-bipyramidal, or antiprismatic arrangementsShows the structural diversity achievable with pyrazolone ligands. nih.gov

Catalytic Applications of Pyrazole-Metal Complexes

The utility of pyrazole derivatives as ligands in coordination chemistry is well-established, forming stable and reactive complexes with a variety of transition metals. researchgate.net These pyrazole-based metal complexes often exhibit significant catalytic activity, a property that is of great interest in both industrial and academic research. researchgate.netbohrium.com While direct catalytic applications of metal complexes derived specifically from this compound are not extensively documented in current literature, the broader family of pyrazole ligands provides a strong basis for understanding its potential.

Pyrazole ligands are known to enhance the catalytic activity of metal centers in numerous reactions. For instance, copper-pyrazole complexes have been shown to be effective catalysts for oxidation reactions, such as the oxidation of catechol to o-quinone, mimicking the active site of catecholase enzymes. bohrium.com Similarly, titanium-pyrazole systems have demonstrated improved catalytic activity for the ring-opening polymerization of lactide, a key process in producing biodegradable plastics. nih.gov The effectiveness of these catalytic systems often depends on the electronic and steric properties of the pyrazole ligand.

The structure of this compound possesses distinct features that could influence the properties of its metal complexes. The presence of a bromine atom at the 5-position introduces a significant electronic effect and a potential site for further functionalization through cross-coupling reactions. The two methyl groups, one on the pyrazole ring nitrogen (N1) and one at the 4-position, provide steric bulk and influence the solubility and stability of the resulting metal complexes. In protic pyrazoles (those with an N-H group), the acidic proton plays a crucial role in metal-ligand cooperative catalysis. nih.gov However, as this compound is an N-substituted pyrazole, it lacks this acidic proton and would function as a neutral, two-electron donor ligand through its sp²-hybridized nitrogen atom (N2).

The table below summarizes catalytic reactions where various pyrazole-metal complexes have been employed, illustrating the potential roles for complexes of this compound.

Catalyst SystemReaction TypeSubstrateProductReference
Copper(II)-Pyrazole LigandOxidationCatecholo-Quinone bohrium.com
Titanium(IV) isopropoxide-Pyrazole LigandRing-Opening PolymerizationL-LactidePolylactic Acid (PLA) nih.gov
Iridium(III)-Protic PyrazoleTransfer HydrogenationKetonesAlcohols nih.gov
Ruthenium(II)-Pincer PyrazoleHydroaminationAminoalkenesCyclic Amines nih.gov

These examples underscore the versatility of pyrazole ligands in catalysis. It is plausible that complexes of this compound could be tailored for similar or novel catalytic transformations, with its specific substituents offering a means to fine-tune reactivity and selectivity.

Research Tool in Analytical Chemistry

In the field of analytical chemistry, compounds are often valued for their utility as standards, reagents, or building blocks for creating more complex analytical tools. While this compound is not widely cited as a primary analytical reagent, its structural characteristics and the general properties of pyrazoles suggest its potential as a specialized research tool.

Pyrazole derivatives are utilized in various analytical contexts. For example, they can serve as precursors for the synthesis of chemosensors or biological imaging agents. researchgate.net The pyrazole scaffold can be incorporated into larger molecular frameworks designed to bind selectively with specific ions or molecules, leading to a detectable signal, such as a change in fluorescence or color. The reactive bromine atom on this compound makes it a useful synthetic intermediate for creating such functional molecules.

The direct application of this compound as a reagent for the detection and quantification of other substances is not prominently featured in the scientific literature. However, the characterization and quantification of the compound itself rely on standard analytical techniques. The analysis of pyrazole derivatives, including halogenated forms, is typically accomplished through a combination of spectroscopic and chromatographic methods.

New pyrazole derivatives are routinely characterized using methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry to confirm their structure and purity. nih.govnih.gov For quantification in various matrices, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with a UV-Vis or mass spectrometry detector, would be the methods of choice.

The table below lists common analytical techniques applicable to the characterization and quantification of pyrazole derivatives like this compound.

Analytical TechniquePurposeInformation ObtainedReference
¹H and ¹³C NMR SpectroscopyStructural ElucidationConnectivity and chemical environment of hydrogen and carbon atoms. nih.gov
Mass Spectrometry (MS)Molecular Weight Determination & IdentificationPrecise mass-to-charge ratio, fragmentation pattern. rsc.org
Infrared (IR) SpectroscopyFunctional Group IdentificationPresence of specific chemical bonds and functional groups. nih.gov
High-Performance Liquid Chromatography (HPLC)Separation and QuantificationPurity assessment and concentration measurement in mixtures. bldpharm.com
X-ray CrystallographyDefinitive Structure DeterminationThree-dimensional arrangement of atoms in a crystal. nih.gov

Q & A

Q. Key Variables :

MethodReagents/ConditionsYield (%)Reference
CyclocondensationEthyl acetoacetate, DMF-DMA, H2O/EtOH60-75
Direct BrominationNBS, CCl4, 70°C, 12h45-55

Methodological Insight : Optimize solvent polarity (e.g., DMF vs. THF) to stabilize intermediates and reduce side reactions like over-bromination.

How can X-ray crystallography and SHELX refinement resolve ambiguities in the structural characterization of this compound?

Advanced Research Question
X-ray crystallography paired with SHELX software (e.g., SHELXL) is critical for resolving bond-length discrepancies and confirming substitution patterns. For brominated pyrazoles:

  • Data Collection : High-resolution (<1.0 Å) data minimizes errors in electron density maps.
  • Refinement : SHELXL refines anisotropic displacement parameters for Br atoms, addressing thermal motion artifacts .

Case Study : A structurally similar compound, 4-Bromo-1,3,5-trimethyl-1H-pyrazole (C6H9BrN2), showed a C-Br bond length of 1.91 Å after refinement, aligning with theoretical predictions .

Recommendation : Use twin refinement (SHELXT) if crystal twinning is suspected, common in halogenated heterocycles .

How do spectroscopic (NMR, IR) and computational (DFT) methods complement each other in analyzing electronic effects of the bromine substituent?

Advanced Research Question
Experimental Data :

  • ¹H NMR : Deshielding of adjacent methyl groups (e.g., δ 2.45 ppm for CH3 near Br) due to electron-withdrawing effects.
  • IR : C-Br stretch at ~550 cm⁻¹, sensitive to crystal packing .

Computational Validation :
DFT calculations (B3LYP/6-311+G(d,p)) predict charge distribution and vibrational modes. For example, Mulliken charges on Br in this compound show a −0.32 e partial charge, corroborating inductive effects .

Methodological Gap : Discrepancies between experimental and calculated NMR shifts (Δδ > 0.5 ppm) may arise from solvent interactions—addressable via CPCM solvent models .

What strategies mitigate contradictions between theoretical and experimental data in reactivity studies of brominated pyrazoles?

Advanced Research Question
Contradictions often arise in reaction kinetics (e.g., bromine’s leaving-group ability). Strategies include:

Multi-Method Validation : Compare DFT-predicted activation energies with experimental Arrhenius parameters.

Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions absent in gas-phase calculations .

Example : A study on 3-Bromo-1-methyl-5-phenyl-1H-pyrazole found DFT overestimated reactivity by 15% in SNAr reactions—adjusted by including explicit solvent molecules in simulations .

How can comparative analysis of similar brominated pyrazoles guide the design of this compound derivatives?

Basic Research Question
Compare electronic and steric effects using structurally analogous compounds:

CompoundSubstituentsReactivity (EAS)Reference
This compound1-Me, 4-Me, 5-BrModerate
4-Bromo-1,3,5-trimethyl-1H-pyrazole1,3,5-Me, 4-BrLow
3-Bromo-1-methyl-5-phenyl-1H-pyrazole1-Me, 5-Ph, 3-BrHigh

Insight : Electron-donating groups (e.g., methyl) at positions 1 and 4 deactivate the pyrazole ring, directing electrophiles to the 5-position. Use Hammett constants (σ) to predict regioselectivity .

What are the challenges in quantifying environmental impacts of this compound during lab-scale synthesis?

Advanced Research Question

  • Byproduct Analysis : GC-MS identifies hazardous intermediates (e.g., brominated hydrocarbons).

  • Green Metrics : Atom economy (AE) for bromination:

    AE=Molecular weight of productSum of molecular weights of reactants×100\text{AE} = \frac{\text{Molecular weight of product}}{\text{Sum of molecular weights of reactants}} \times 100

    For NBS bromination, AE ≈ 65% due to succinimide byproduct .

Mitigation : Catalytic bromination (e.g., using H2O2/HBr) improves AE to >85% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.